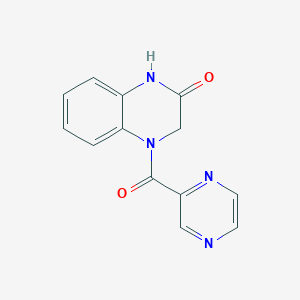

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

描述

4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinoxaline core fused with a lactam ring. The pyrazine-2-carbonyl substituent at position 4 introduces a planar, electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSGOTDTFFATSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is often catalyzed by pyridine-2-carboxylic acid, which acts as a green and efficient catalyst . The reaction proceeds under mild conditions and produces the desired product in high yields (84-98%) .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of ionic liquids such as [bmim]Br or [bmim]BF4 as solvents and catalytic media . Other catalysts like InCl3, PEG2000, and nickel nanoparticles have also been used to improve the efficiency and yield of the reaction .

化学反应分析

Types of Reactions

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Substitution reactions can occur at the pyrazine or quinoxaline rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions can be facilitated by the use of halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products

The major products formed from these reactions include various substituted quinoxaline and pyrazine derivatives, which can have significant biological activities.

科学研究应用

Antitumor Activity

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that modifications to the A/B ring structure led to enhanced antitumor efficacy in synthesized compounds, with some showing potent activity against cancer cells in vitro . The structure-activity relationship (SAR) highlights the importance of specific substitutions in achieving desired biological effects.

Antibacterial Properties

The antibacterial potential of quinoxaline derivatives has been extensively studied. A recent investigation into various 3,4-dihydroquinoxalin-2(1H)-one derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes, making these compounds valuable candidates for antibiotic development.

COX-2 Inhibition

Inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression, is another area where 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one shows potential. Some synthesized derivatives have been tested as COX-2 inhibitors, demonstrating significant anti-inflammatory effects in vitro .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. The use of green chemistry principles has been emphasized in recent studies, promoting environmentally friendly methods for synthesizing these compounds. For example, polyaniline-mediated heterogeneous catalysis has been utilized to facilitate carbon–heteroatom bond formations essential for constructing quinoxaline frameworks .

Case Studies

作用机制

The mechanism of action of 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as GSK3, tubulin, and phosphoinositide 3-kinase.

Pathways Involved: It interferes with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

相似化合物的比较

Soluble Guanylyl Cyclase (sGC) Activators

Several 3,4-dihydroquinoxalin-2(1H)-one derivatives have been designed as sGC activators, which stimulate the heme-free form of the enzyme. Key analogues include:

- Structural Insights : The dicarboxylic acid in 30d forms hydrogen bonds with sGC’s Y-S-R motif (Tyr135, Ser137, Arg139), critical for activation . In contrast, the pyrazine substituent in the target compound may engage in aromatic interactions with hydrophobic residues (e.g., Leu101, Val146) .

- Activity Gap: While 30d shows nanomolar EC50 values, the target compound’s activity remains uncharacterized.

Antitumor Agents

Quinoxaline derivatives with modifications at positions C6 and C7 exhibit potent antiproliferative activity by targeting tubulin or tumor vasculature:

- Structural Impact : The pyrazine moiety’s planar structure may mimic quinazoline’s role in tubulin binding, but its electron-deficient nature could alter binding kinetics compared to 6a or 2.

- Pharmacokinetics : Derivatives like 13d exhibit improved aqueous solubility (critical for bioavailability), a parameter yet to be assessed for the target compound .

Kinase Inhibitors

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been optimized for kinase inhibition:

Physicochemical and Structural Comparisons

| Property | 30d (sGC Activator) | 6a (Antitumor) | J46 (JNK3 Inhibitor) | Target Compound |

|---|---|---|---|---|

| LogP | High (dicarboxylic) | Moderate | High (naphthalene) | Moderate (pyrazine) |

| Solubility | Low | Low | Low | Expected moderate |

| Key Substituent | Carboxylic acids | Chloroquinazoline | Naphthalene | Pyrazine-2-carbonyl |

- Stability : C14’s phenyl group at C6 increases heme-pocket stability (70% vs. 29% for C4) , suggesting that substituent bulkiness improves target engagement—a consideration for the pyrazine group’s compactness.

- Synthetic Accessibility : The target compound’s pyrazine carbonyl can be introduced via condensation, similar to 6l/6m’s MW-assisted synthesis .

生物活性

4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound features a fused quinoxaline ring system with a pyrazine carbonyl substituent, which enhances its reactivity and biological profile. Its molecular weight is approximately 163.18 g/mol, and it possesses both amino and carbonyl functional groups, allowing for diverse chemical reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate potent antimicrobial properties. For instance, certain analogs were evaluated for their minimum inhibitory concentration (MIC) against various pathogens, showing effective inhibition with MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as BEL-7402 (IC50 = 10.74 μM) and MCF-7 (IC50 = 9.1 μM), indicating its efficacy in inhibiting tumor growth . The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .

3. Enzyme Inhibition

this compound has also been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of the Pim-1 and Pim-2 kinases, which are implicated in various malignancies .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: The carbonyl group facilitates binding to active sites of enzymes, leading to competitive inhibition.

- DNA Intercalation: Its planar structure allows for intercalation into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- A study demonstrated that a derivative exhibited significant cytotoxicity against human neuroblastoma cells (SH-SY5Y) with EC50 values around 3.68 μM .

- Another investigation focused on the synthesis of quinoxaline derivatives revealed that modifications at the pyrazine position could enhance anticancer activity while minimizing toxicity to normal cells .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 10.74 | Anticancer |

| Quinoxaline | >40 | Limited activity |

| 2,3-Dihydroquinoxaline | 16.4 | Moderate anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。